2,2',2''-Propane-1,2,3-triyltrioxytriethanol

Catalog No.
S1489075
CAS No.
31694-55-0
M.F
C9H20O6
M. Wt
224.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',2''-Propane-1,2,3-triyltrioxytriethanol

CAS Number

31694-55-0

Product Name

2,2',2''-Propane-1,2,3-triyltrioxytriethanol

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol

Molecular Formula

C9H20O6

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C9H20O6/c10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h9-12H,1-8H2

InChI Key

UCYLROVJSUACAD-UHFFFAOYSA-N

SMILES

C(COCC(COCCO)OCCO)O

Synonyms

GLYCEROL ETHOXYLATE;1,2,3-Propanetriol,ethoxylated;1,2,3-Propanetriol,polymerwithoxirane;2-ethanediyl),.alpha.,.alpha.’,.alpha.’’-1,2,3-propanetriyltris[.omega.-hydroxy-Poly(oxy-1;Ethoxylatedglycerin;Ethoxylatedglycerine;Glycerin,ethyleneoxidecondens

Canonical SMILES

C(COCC(COCCO)OCCO)O

Molecular Structure Analysis

Glycereth-3 has a complex molecular structure consisting of a central propane chain with three hydroxyl (OH) groups attached to each carbon []. Each hydroxyl group is further linked to an ethanol (C2H5OH) chain through an ether (C-O-C) linkage []. This structure results in a hydrophilic (water-loving) head group (glycerol) and a hydrophobic (water-fearing) tail group (three ethanol chains) [].


Chemical Reactions Analysis

  • Micelle formation

    Due to its amphiphilic nature, Glycereth-3 can self-assemble in water to form micelles. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards, allowing for the incorporation of hydrophobic molecules into the micelle core []. This property is useful in solubilizing hydrophobic compounds in aqueous solutions for research purposes [].

  • Esterification

    Glycereth-3 can undergo esterification reactions with fatty acids to form esters []. These esters can have various applications depending on the specific fatty acid used.


Physical And Chemical Properties Analysis

  • Molecular Formula: C9H20O6 []
  • Molecular Weight: 224.25 g/mol []
  • Melting Point: Data not readily available
  • Boiling Point: Approximately 381°C at 760 mmHg (predicted) []
  • Solubility: Soluble in water and ethanol []

While Glycereth-3 is generally considered a low-hazard material, some safety precautions should be considered:

  • Skin and Eye Irritation: Glycereth-3 may cause mild skin or eye irritation upon direct contact [].
  • Ingestion: Ingestion of large quantities may cause gastrointestinal irritation [].

Surfactant Properties and Applications:

,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as Glycereth-7, is a non-ionic surfactant derived from glycerol and ethylene oxide. Surfactants are molecules that reduce surface tension between liquids and other materials, making them valuable in various scientific research applications.

  • Membrane Protein Research: Glycereth-7 can be used to solubilize and stabilize membrane proteins, which are essential components of cells and play crucial roles in various biological processes. By solubilizing membrane proteins, researchers can study their structure, function, and interactions with other molecules .
  • Drug Delivery Systems: Glycereth-7 can be used as an excipient in drug delivery systems, such as micelles and liposomes, to improve the solubility, stability, and bioavailability of poorly water-soluble drugs .

Potential in Nanomaterial Synthesis:

Glycereth-7 has been explored for its potential in the synthesis of various nanomaterials:

  • Metal Nanoparticles: Glycereth-7 can act as a reducing agent and stabilizer in the synthesis of metal nanoparticles, such as gold and silver nanoparticles. These nanoparticles have applications in catalysis, sensing, and biomedicine .
  • Polymeric Nanoparticles: Glycereth-7 can be used as a stabilizer in the synthesis of polymeric nanoparticles for drug delivery and gene therapy applications .

Other Research Applications:

Glycereth-7 is also being investigated for its potential applications in other scientific research areas:

  • Cosmetics: Due to its mild surfactant properties, Glycereth-7 is found in various cosmetic formulations, such as creams, lotions, and shampoos .
  • Food Industry: Glycereth-7 is approved by the FDA for use as a food contact substance and can be used as an emulsifier or stabilizer in food products .

XLogP3

-2.2

UNII

MHY4NJW64H

GHS Hazard Statements

Aggregated GHS information provided by 388 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 331 of 388 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 57 of 388 companies with hazard statement code(s):;
H317 (98.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31694-55-0
21156-05-8

Wikipedia

Glycereth-3

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Humectant; Skin conditioning; Solvent; Surfactant; Viscosity controlling

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.',.alpha.''-1,2,3-propanetriyltris[.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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